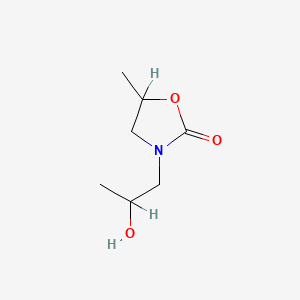

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

CAS No.: 3375-84-6

Cat. No.: VC3771845

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3375-84-6 |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | 3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C7H13NO3/c1-5(9)3-8-4-6(2)11-7(8)10/h5-6,9H,3-4H2,1-2H3 |

| Standard InChI Key | HJXDCFUIDHJETK-UHFFFAOYSA-N |

| SMILES | CC1CN(C(=O)O1)CC(C)O |

| Canonical SMILES | CC1CN(C(=O)O1)CC(C)O |

Introduction

Chemical Identity and Structure

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone belongs to the oxazolidinone class of compounds, characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. This particular compound features a hydroxypropyl group attached to the nitrogen atom and a methyl substituent at the 5-position of the oxazolidinone ring.

Identification Parameters

The compound is precisely identified through various chemical descriptors as outlined in the table below:

| Parameter | Value |

|---|---|

| IUPAC Name | 3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one |

| CAS Registry Number | 3375-84-6 |

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.18 g/mol |

| InChI | InChI=1S/C7H13NO3/c1-5(9)3-8-4-6(2)11-7(8)10/h5-6,9H,3-4H2,1-2H3 |

| InChI Key | HJXDCFUIDHJETK-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(C(=O)O1)CC(C)O |

The compound is also recorded under alternative nomenclature including N-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone in certain chemical databases.

Synthesis Methods

Synthetic Routes

The synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone typically involves cyclization reactions of amino alcohols with carboxylic acids or their derivatives. A common approach employs the reaction of 2-hydroxypropylamine with appropriate carboxylic acid precursors under controlled conditions.

Reaction Parameters

The cyclization reaction generally proceeds in polar solvents such as methanol or ethanol. Optimal reaction efficiency is typically achieved at temperatures between 60-80°C. The reaction progress can be monitored using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of this compound may utilize either continuous flow reactors or batch reactors depending on the required scale and efficiency parameters. Process optimization focuses on several key variables:

-

Solvent selection and purity

-

Catalyst type and concentration

-

Temperature and pressure regulation

-

Reaction duration optimization

-

Purification methodologies

These parameters significantly influence both yield and purity of the final product.

Chemical Reactivity

Reaction Profile

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone demonstrates reactivity patterns characteristic of its functional groups, which include:

-

A secondary alcohol group (hydroxyl in the propyl chain)

-

An amide-like functional group within the oxazolidinone ring

-

A methyl substituent capable of participating in specific reactions

Common Reaction Types

The compound participates in several reaction categories:

Oxidation Reactions

Oxidizing agents such as hydrogen peroxide or potassium permanganate can target the hydroxyl group, yielding corresponding oxidized derivatives.

Reduction Reactions

Reducing agents including lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions, potentially affecting the carbonyl functionality.

Substitution Reactions

Nucleophilic substitution reactions can occur, particularly involving the hydroxyl group, using appropriate alkyl halides or other nucleophiles.

Reaction Products

These reactions typically yield:

-

Oxidized derivatives from oxidation pathways

-

Reduced forms including amines from reduction processes

-

Variously substituted derivatives dependent on the nucleophiles employed in substitution reactions

Biological Activity

Antimicrobial Properties

Research indicates that 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone exhibits notable antimicrobial activity, particularly against Gram-positive bacteria. The compound has demonstrated effectiveness against various bacterial strains, including drug-resistant varieties.

The table below summarizes its antimicrobial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Efficacy Notes |

|---|---|---|

| Staphylococcus aureus | 4 μg/mL | Effective against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains |

| Escherichia coli | 8 μg/mL | Shows activity against certain resistant strains |

| Enterococcus faecium | 16 μg/mL | Limited effectiveness observed |

| Pseudomonas aeruginosa | >32 μg/mL | Minimal efficacy against this Gram-negative species |

This data indicates stronger activity against Gram-positive bacteria compared to Gram-negative species.

Mechanism of Action

The antimicrobial activity of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone is believed to involve two primary mechanisms:

Protein Synthesis Inhibition

Similar to other oxazolidinone compounds, it likely binds to the 50S ribosomal subunit in bacteria, disrupting the formation of functional 70S initiation complexes and consequently inhibiting protein synthesis.

Cell Wall Synthesis Interference

The compound may additionally interfere with bacterial cell wall synthesis by interacting with essential enzymes involved in this process.

Structure-Activity Relationship

Specific structural features of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone contribute to its biological activity:

-

The oxazolidinone ring serves as the core pharmacophore

-

The hydroxypropyl group enhances solubility and potentially facilitates tissue penetration

-

The methyl substituent at the 5-position influences binding affinity to target sites

Research Applications

Chemical Research

In synthetic chemistry, 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone functions as a versatile building block for creating more complex molecular structures. Its functional groups provide multiple reactive sites for chemical modifications, enabling the synthesis of various derivatives with potential applications in pharmaceutical development.

Antimicrobial Development

The compound shows promise as a lead structure for developing novel antimicrobial agents, particularly against resistant bacterial strains. Research in this area focuses on:

-

Structural optimization to enhance antimicrobial efficacy

-

Expanding the spectrum of activity to include Gram-negative bacteria

-

Minimizing potential side effects while maintaining therapeutic effectiveness

MRSA Studies

In vitro studies have demonstrated significant efficacy against MRSA strains, suggesting potential applications in treating resistant infections. The compound has shown minimum inhibitory concentrations in the range of 4 μg/mL against MRSA isolates.

In Vivo Research

Animal studies using murine models have indicated that similar oxazolidinone compounds can effectively reduce bacterial loads in infected tissues, suggesting potential utility in treating systemic infections.

Pharmacokinetic Properties

Preliminary research on the pharmacokinetic profile of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone indicates:

-

Favorable oral absorption characteristics

-

Effective distribution throughout body tissues

-

Metabolic pathways similar to other oxazolidinones

Analytical Methods

Gas Chromatography/Mass Spectrometry

Isotope dilution gas chromatography/mass spectrometry (GC/MS) has been employed for the quantification of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone in environmental samples such as groundwater and sludge. This technique offers high sensitivity and specificity for accurate quantification .

Additional Analytical Techniques

Other analytical methods suitable for analyzing this compound include:

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

Environmental Analysis

The development of analytical methods for detecting 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone in environmental matrices such as groundwater and sludge suggests potential applications in environmental monitoring and assessment .

Future Research Directions

Future investigations involving 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone may focus on:

-

Structural modifications to enhance antimicrobial potency and specificity

-

Exploration of combination therapies with existing antibiotics to address resistance mechanisms

-

Investigation of additional biological activities beyond antimicrobial effects

-

Development of improved synthetic routes for more efficient production

-

Comprehensive environmental fate and toxicity studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume